molecular formula C16H19F2NO2 B13460237 tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate

tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B13460237
M. Wt: 295.32 g/mol
InChI Key: CDQXOBGAUUUXEO-UHFFFAOYSA-N
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Description

tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design, replacing more common structures to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

The synthesis of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro or phenyl groups are replaced by other substituents.

Scientific Research Applications

tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The difluoro and phenyl groups further enhance its binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The unique combination of the difluoro and phenyl groups in this compound makes it distinct from these similar compounds, offering unique advantages in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C16H19F2NO2

Molecular Weight

295.32 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C16H19F2NO2/c1-13(2,3)21-12(20)19-15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20)

InChI Key

CDQXOBGAUUUXEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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